molecular formula C7H13NO2 B13558983 4-(2-Methoxyethyl)pyrrolidin-2-one

4-(2-Methoxyethyl)pyrrolidin-2-one

Cat. No.: B13558983
M. Wt: 143.18 g/mol
InChI Key: XDBGLNGPJMHXIP-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a 2-methoxyethyl group. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Chemical Reactions Analysis

4-(2-Methoxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

4-(2-Methoxyethyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique 2-methoxyethyl substitution in this compound imparts distinct chemical and biological properties, making it a valuable compound in various applications.

Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Properties

IUPAC Name

4-(2-methoxyethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-3-2-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBGLNGPJMHXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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